molecular formula C22H22BrNO2 B10792549 N-[2-(3-(3-Bromomethylphenyl)-7-methoxynaphth-1-yl)ethyl]acetamide

N-[2-(3-(3-Bromomethylphenyl)-7-methoxynaphth-1-yl)ethyl]acetamide

Cat. No.: B10792549
M. Wt: 412.3 g/mol
InChI Key: RAMUUOBCITZZIE-UHFFFAOYSA-N
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Description

N-[2-(3-(3-Bromomethylphenyl)-7-methoxynaphth-1-yl)ethyl]acetamide is a complex organic compound with the molecular formula C22H22BrNO2. This compound is characterized by the presence of a bromomethylphenyl group and a methoxynaphthyl group, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-(3-Bromomethylphenyl)-7-methoxynaphth-1-yl)ethyl]acetamide typically involves multiple steps. One common method includes the bromination of a precursor compound followed by a series of substitution reactions. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction conditions precisely. The use of high-purity reagents and advanced purification techniques is essential to achieve a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-(3-Bromomethylphenyl)-7-methoxynaphth-1-yl)ethyl]acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium hydroxide, ammonia.

    Electrophiles: Bromine, chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

N-[2-(3-(3-Bromomethylphenyl)-7-methoxynaphth-1-yl)ethyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3-(3-Bromomethylphenyl)-7-methoxynaphth-1-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The bromomethylphenyl group may interact with enzymes or receptors, leading to changes in cellular processes. The methoxynaphthyl group may also play a role in modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[2-(3-(3-Bromomethylphenyl)-7-methoxynaphth-1-yl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C22H22BrNO2

Molecular Weight

412.3 g/mol

IUPAC Name

N-[2-[3-[3-(bromomethyl)phenyl]-7-methoxynaphthalen-1-yl]ethyl]acetamide

InChI

InChI=1S/C22H22BrNO2/c1-15(25)24-9-8-19-12-20(17-5-3-4-16(10-17)14-23)11-18-6-7-21(26-2)13-22(18)19/h3-7,10-13H,8-9,14H2,1-2H3,(H,24,25)

InChI Key

RAMUUOBCITZZIE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=C2C=C(C=CC2=CC(=C1)C3=CC=CC(=C3)CBr)OC

Origin of Product

United States

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